![molecular formula C14H20ClNO2 B1397684 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride CAS No. 1220021-33-9](/img/structure/B1397684.png)
1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Piperidones, such as 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride, such as its density, melting point, and boiling point, can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis
1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is a key intermediate in the synthesis of various compounds under microwave irradiation, which accelerates the reaction process. This method has been used to synthesize derivatives like 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1,3-diones, showcasing its utility in creating structurally complex molecules with potential antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Antibacterial Activity
Derivatives of 1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride have been explored for their antibacterial activity. Compounds synthesized using this chemical have shown promising results against various bacterial strains, indicating its potential as a precursor in developing new antibacterial agents (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Synthesis of Chalcone Derivatives
The compound has been used in the synthesis of chalcone derivatives, which are known for their wide range of biological activities. These derivatives have been synthesized under microwave irradiation and evaluated for their antimicrobial activity, highlighting the compound’s versatility in pharmaceutical chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).
Crystal Structure Analysis
1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride has been used in studies involving crystal structure analysis. The compound and its derivatives have been characterized using various techniques, including single-crystal X-ray crystallography, which provides insights into the molecular and crystal structure, aiding in the understanding of its chemical behavior and interactions (Cai, Xu, Chai, & Li, 2020).
Antimicrobial Evaluation
The compound has been pivotal in the synthesis and antimicrobial evaluation of various novel derivatives. These synthesized derivatives have been tested against different microbial species, offering valuable data on their antimicrobial efficacy and potential applications in treating infections (Raj & Patel, 2015).
Inflammatory Activity Studies
Derivatives of the compound have been studied for their anti-inflammatory activities, contributing to the field of inflammation research and therapy. These studies involve both in vivo and in silico analysis, providing a comprehensive understanding of the compound's potential in treating inflammatory conditions (Singh, Dowarah, Tewari, & Geiger, 2020).
Eigenschaften
IUPAC Name |
1-[4-(piperidin-4-ylmethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(16)13-2-4-14(5-3-13)17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDDOOZGESLACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



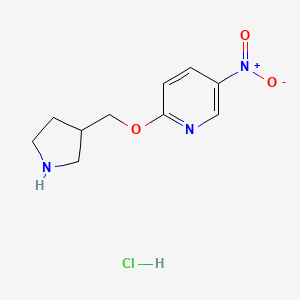
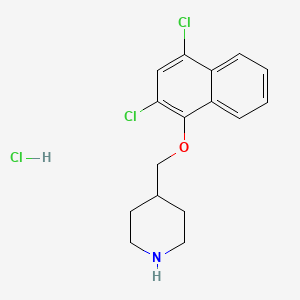
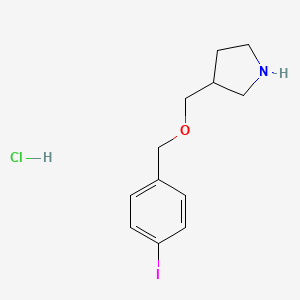
![3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397606.png)
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397608.png)
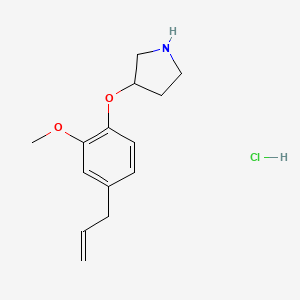
![1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397612.png)
![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)
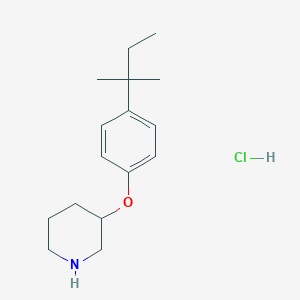
![3-[2-(sec-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1397619.png)
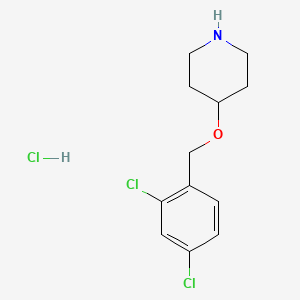
![4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397622.png)
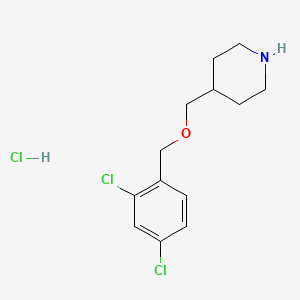
![4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397624.png)